molecular formula C10H7ClN2 B1623453 5-(3-Chlorophenyl)pyrimidine CAS No. 74963-05-6

5-(3-Chlorophenyl)pyrimidine

Cat. No.: B1623453
CAS No.: 74963-05-6
M. Wt: 190.63 g/mol
InChI Key: HPNOVVPASGEAPI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)pyrimidine typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 3-chlorobenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-Chlorophenyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 5-(3-Chlorophenyl)pyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

    5-Phenylpyrimidine: Lacks the chlorine substituent, which can affect its reactivity and biological activity.

    5-(4-Chlorophenyl)pyrimidine: Similar structure but with the chlorine atom in a different position, leading to different chemical and biological properties.

    5-(3-Bromophenyl)pyrimidine: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.

Uniqueness: 5-(3-Chlorophenyl)pyrimidine is unique due to the presence of the 3-chlorophenyl group, which can impart specific chemical and biological properties. This substitution can enhance its reactivity in certain reactions and potentially improve its efficacy in biological applications.

Properties

IUPAC Name

5-(3-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNOVVPASGEAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408385
Record name 5-(3-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74963-05-6
Record name 5-(3-chlorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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